Navigating the Nomenclature of a Versatile Heterocycle: A Technical Guide to 1a,9b-Dihydrooxireno[2,3-f]phenanthroline
Navigating the Nomenclature of a Versatile Heterocycle: A Technical Guide to 1a,9b-Dihydrooxireno[2,3-f]phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule of Significant Potential
The heterocyclic compound systematically named 1a,9b-Dihydrooxireno[2,3-f]phenanthroline is a molecule of considerable interest in contemporary chemical and biomedical research. Its rigid, planar structure, derived from the fusion of a phenanthroline core with an oxirane ring, imparts unique electronic and steric properties. These characteristics underpin its diverse applications, ranging from coordination chemistry and catalysis to its promising role as a potential therapeutic agent, particularly in anticancer research.[1][2] This guide provides an in-depth exploration of this compound, with a primary focus on its various appellations, alongside a comprehensive overview of its synthesis, chemical properties, and key applications.
A Molecule of Many Names: Understanding the Nomenclature
The systematic IUPAC name, 1a,9b-dihydrooxireno[2,3-f][1][3]phenanthroline , precisely describes the molecule's intricate fused-ring structure.[4] However, in scientific literature and commercial catalogs, several alternative names are more commonly employed for the sake of brevity and historical context. A thorough understanding of this synonymy is crucial for effective literature searching and clear scientific communication.
The most prevalent and widely recognized synonym is 1,10-phenanthroline 5,6-oxide .[4] This name clearly indicates that the compound is a derivative of 1,10-phenanthroline where an oxygen atom has been added across the 5 and 6 positions, forming an epoxide ring. This nomenclature is particularly favored in contexts discussing its synthesis from the parent phenanthroline molecule.
Another descriptive synonym is 5,6-epoxy-5,6-dihydro-[1][3]phenanthroline .[4] This name explicitly highlights the presence of the epoxide functional group and the saturation of the 5 and 6 positions of the phenanthroline ring system. Variations of this, such as "5,6-epoxy-5,6-dihydro-[1][3]phenan-throline," are also encountered.[4]
Less common, but still valid, is the name Oxireno(f)(1,10)phenanthroline, 1a,9b-dihydro- .[4] This nomenclature emphasizes the oxireno (epoxide) ring fused to the 'f' face of the[1][3]phenanthroline system.
For clarity and comprehensive database searching, it is essential to be familiar with all these synonyms. The unique Chemical Abstracts Service (CAS) number for this compound, 65115-91-5 , serves as an unambiguous identifier across all nomenclature systems.[5]
| Nomenclature Type | Name |
| IUPAC Name | 1a,9b-dihydrooxireno[2,3-f][1][3]phenanthroline[4] |
| Common Synonym | 1,10-phenanthroline 5,6-oxide[4] |
| Descriptive Synonym | 5,6-epoxy-5,6-dihydro-[1][3]phenanthroline[4] |
| Alternative Systematic | Oxireno(f)(1,10)phenanthroline, 1a,9b-dihydro-[4] |
| CAS Number | 65115-91-5[5] |
Synthesis: The Epoxidation of 1,10-Phenanthroline
The primary synthetic route to 1a,9b-Dihydrooxireno[2,3-f]phenanthroline involves the epoxidation of its readily available precursor, 1,10-phenanthroline.[2] This reaction is a cornerstone for accessing this class of compounds and their derivatives.
Causality in Experimental Design
The choice of oxidizing agent and reaction conditions is critical for achieving high yields and purity. The electron-rich nature of the 5,6-double bond in 1,10-phenanthroline makes it susceptible to electrophilic attack by an oxidizing agent. However, the nitrogen atoms in the phenanthroline ring can be protonated in acidic media, which can deactivate the ring towards oxidation. Therefore, careful control of pH is often necessary.[6] The use of a biphasic system with a phase-transfer catalyst can be advantageous in bringing the aqueous oxidant into contact with the organic-soluble phenanthroline.[1]
Experimental Protocol: Epoxidation with Sodium Hypochlorite
This protocol describes a common and effective method for the synthesis of 1,10-phenanthroline 5,6-oxide.[1]
Materials:
-
1,10-phenanthroline
-
Sodium hypochlorite (NaOCl) solution
-
Tetrabutylammonium hydrogensulfate (phase-transfer catalyst)
-
Chloroform
-
Water
-
Sodium sulfite (for quenching)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,10-phenanthroline in chloroform.
-
Add an aqueous solution of sodium hypochlorite and tetrabutylammonium hydrogensulfate to the chloroform solution.
-
Stir the biphasic mixture vigorously at room temperature for approximately one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with an aqueous solution of sodium sulfite to quench any remaining oxidant, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1a,9b-Dihydrooxireno[2,3-f]phenanthroline as a white powder.[1]
Caption: Workflow for the synthesis of 1a,9b-Dihydrooxireno[2,3-f]phenanthroline.
Key Applications in Research and Development
The unique structural features of 1a,9b-Dihydrooxireno[2,3-f]phenanthroline have led to its exploration in several key areas of scientific research.
Anticancer Drug Development
A significant driver for research into this compound and its derivatives is their potential as anticancer agents.[7] The planar phenanthroline core is capable of intercalating between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[8][9] The epoxide ring can also participate in covalent interactions with nucleophilic residues in DNA or proteins, further enhancing its cytotoxic effects.
Studies have shown that derivatives of 1,10-phenanthroline exhibit significant antiproliferative activity against various cancer cell lines. For instance, a 1,10-phenanthroline-based hydroxamate derivative, N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide (PA), demonstrated an IC₅₀ of 16.43 μM in SiHa human cervical cancer cells.[10] While specific IC₅₀ values for the parent 1,10-phenanthroline 5,6-oxide are not as widely reported, its role as a key intermediate for more potent derivatives is well-established.[11] Furthermore, metal complexes of phenanthroline have shown cytotoxicity that is several times greater than the clinical anticancer agent cisplatin.[12][13]
Caption: DNA intercalation by the planar phenanthroline core.
Coordination Chemistry and Catalysis
The two nitrogen atoms of the phenanthroline moiety in 1a,9b-Dihydrooxireno[2,3-f]phenanthroline are excellent coordinating agents for a wide range of transition metals.[14] This property allows for the formation of stable metal complexes with diverse applications in catalysis. The epoxide group can also influence the electronic properties of the ligand and its complexes.
These metal complexes have been investigated as catalysts in various organic transformations. For example, phenanthroline-based catalysts have been utilized in stereoselective glycosylation reactions.[15] The ability to tune the electronic and steric properties of the ligand by modifying the phenanthroline backbone makes it a versatile platform for developing novel catalysts.
Chemical Properties and Reactivity
1a,9b-Dihydrooxireno[2,3-f]phenanthroline is a white solid with a melting point of approximately 183 °C (with decomposition).[1] Its reactivity is dominated by two key features: the nucleophilic nitrogen atoms and the strained oxirane ring.
The nitrogen atoms can be protonated or can coordinate to metal ions. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[1] This reactivity is particularly useful for the synthesis of 5,6-disubstituted phenanthroline derivatives, which are valuable ligands and intermediates in their own right.[11][16]
Conclusion
1a,9b-Dihydrooxireno[2,3-f]phenanthroline, more commonly known as 1,10-phenanthroline 5,6-oxide, is a heterocyclic compound with a rich chemistry and a growing list of applications. Its straightforward synthesis and versatile reactivity make it a valuable building block in organic and medicinal chemistry. As research continues to uncover the full potential of this molecule and its derivatives, a clear understanding of its nomenclature and fundamental properties is paramount for researchers, scientists, and drug development professionals seeking to harness its unique characteristics for the advancement of science and medicine.
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